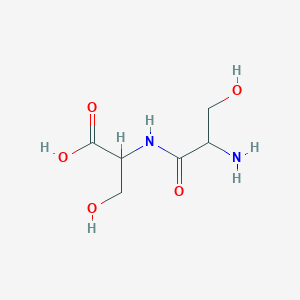

H-Ser-ser-OH

Übersicht

Beschreibung

H-Ser-ser-OH (hydroxy-l-serine) is an amino acid derivative that is an important intermediate in the biosynthesis of many biological molecules. It is an important metabolite in the synthesis of proteins, lipids, and carbohydrates. This compound is also involved in the regulation of many metabolic processes, including energy production, cell growth and differentiation, and immune system function. In addition, it is a precursor for several neurotransmitters, including dopamine and serotonin. The importance of this compound in biology is highlighted by its wide range of applications in research and industry.

Wissenschaftliche Forschungsanwendungen

1. Nanosensor Development for Hydroxyl Radicals Detection

Researchers have developed fluorescence-surface enhanced Raman scattering (fluorescence-SERS) dual-mode nanosensors for detecting hydroxyl radicals (OH) in living cells with high selectivity and accuracy. This advancement is crucial for evaluating the biological roles of OH in physiological and pathological processes (Qu et al., 2017).

2. Electroreduction Studies

Studies have been conducted on the electroreduction of hydrogen peroxide on Pt and Au electrodes using surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) calculations. These studies provide insights into the reaction mechanisms and intermediate formation during the electroreduction process (Li et al., 2005).

3. Hydrogen Peroxide Electrosynthesis

Innovative approaches for in-situ hydrogen peroxide production using a stacked electrosynthesis reactor have been explored. This method demonstrates significant improvements in production rates and energy efficiency, offering potential applications in various chemical processes (Lu et al., 2017).

4. Study of Hydrogen Bonding in Biological Systems

Research has been conducted on the hydrogen bonding pattern of ubiquinone in bacterial photosynthetic reaction centers, focusing on Ser-L223. This study aids in understanding the role of hydrogen bonds in electron transfer processes within biological systems (Ishikita & Knapp, 2004).

5. Protein Structure Refinement Using NMR

New NMR methods have been developed for monitoring hydrogen exchange rates of hydroxyl groups in serine and threonine residues in proteins. This technique helps in refining protein structures, offering crucial insights into protein function and interactions (Takeda et al., 2011).

6. SERS Studies of Adsorbed OH− Ions

Surface-enhanced Raman spectroscopy has been used to study adsorbed OH− ions at copper electrodes, providing valuable information about the electrochemical behavior of copper and its interactions with hydroxide ions (Niaura, 2000).

7. Implications of Hydroxyl Radicals in the Environment

Extensive research has been conducted on the role of hydroxyl radicals ((•)OH) in various environmental compartments, including natural waters and the atmosphere. This research is vital for understanding the environmental impact of (•)OH radicals and their interactions with pollutants and other chemicals (Gligorovski et al., 2015).

Wirkmechanismus

Target of Action

H-Ser-ser-OH, also known as triserine, is a polypeptide that primarily targets serine proteases . Serine proteases are a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .

Mode of Action

The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes can result in changes in their activity, thereby influencing the degradation of proteins.

Biochemical Pathways

This compound, through its interaction with serine proteases, can affect various biochemical pathways. Serine proteases are involved in numerous biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, apoptosis, and processing of proteins by post-translational splicing . Therefore, the action of this compound can have downstream effects on these pathways.

Eigenschaften

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKQVQKUZMAADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984688 | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6620-95-7 | |

| Record name | N-Serylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

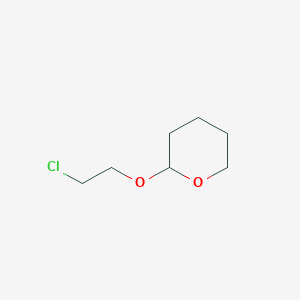

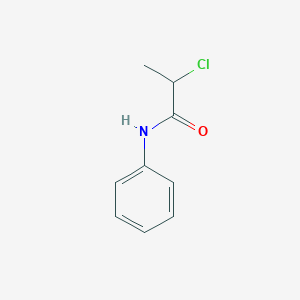

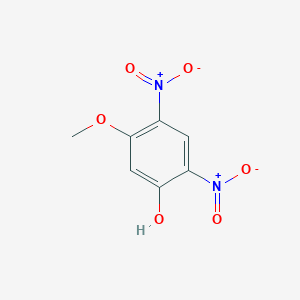

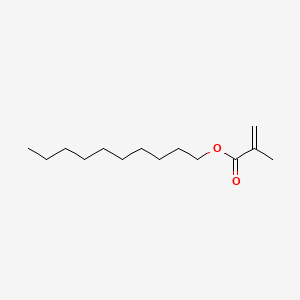

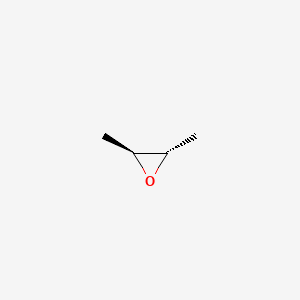

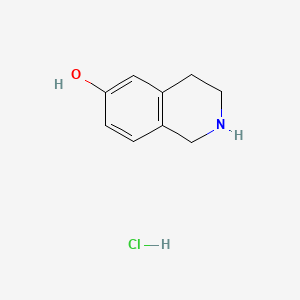

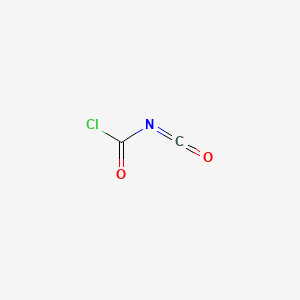

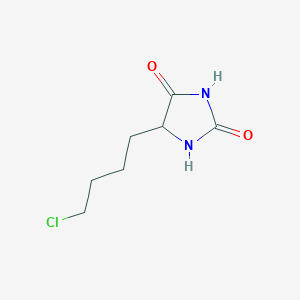

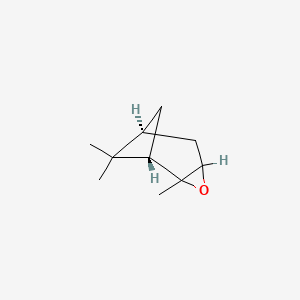

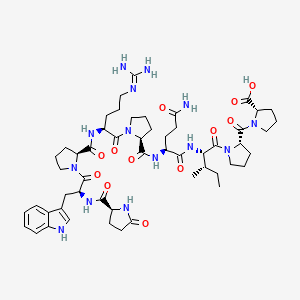

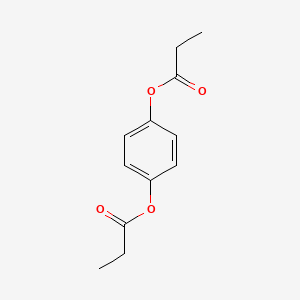

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)